molecular formula C19H22N2O B14157354 3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide CAS No. 794575-34-1

3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14157354
CAS No.: 794575-34-1
M. Wt: 294.4 g/mol
InChI Key: AYDWZDJSUNISDD-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a tetrahydronaphthalenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Tetrahydronaphthalenyl Group: This step often involves the use of a Grignard reagent or other organometallic reagents to introduce the tetrahydronaphthalenyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Shares the tetrahydronaphthalenyl group but lacks the benzamide and dimethylamino functionalities.

    N,N-Dimethylbenzamide: Contains the benzamide and dimethylamino groups but lacks the tetrahydronaphthalenyl moiety.

Uniqueness

3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds might not be suitable for.

Properties

CAS No.

794575-34-1

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-(dimethylamino)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C19H22N2O/c1-21(2)16-10-5-9-15(13-16)19(22)20-18-12-6-8-14-7-3-4-11-17(14)18/h3-5,7,9-11,13,18H,6,8,12H2,1-2H3,(H,20,22)

InChI Key

AYDWZDJSUNISDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CCCC3=CC=CC=C23

solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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